(1R,2S)-1-Amino-2-indanol: A Comprehensive Structural and Methodological Guide
(1R,2S)-1-Amino-2-indanol: A Comprehensive Structural and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-1-amino-2-indanol is a chiral amino alcohol that serves as a critical building block in asymmetric synthesis, most notably in the production of the HIV protease inhibitor, Indinavir.[1][2] Its rigid bicyclic structure and defined stereochemistry make it an invaluable chiral auxiliary and precursor for various pharmaceuticals. This technical guide provides an in-depth overview of the structural properties of (1R,2S)-1-amino-2-indanol, detailed experimental protocols for its characterization, and a visualization of its synthetic pathway.
Core Structural and Physical Properties
The fundamental physicochemical properties of (1R,2S)-1-amino-2-indanol are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO | [3][4] |
| Molecular Weight | 149.19 g/mol | [3][5] |
| Appearance | White to light beige/cream crystalline powder | [4][6] |
| Melting Point | 116-121 °C | [3][4][7] |
| Optical Rotation | [α]²²/D +63° (c = 0.2 in chloroform) | [3][8] |
| [α]²⁰/D = +43° (c=1 in MeOH) | [4] | |
| Solubility | Soluble in methanol. Soluble in DMSO (100 mg/mL with sonication). Formulations in DMSO/PEG300/Tween-80/Saline and DMSO/Corn Oil are also possible. | [1][9] |
| CAS Number | 136030-00-7 | [3][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the confirmation of the structure and purity of (1R,2S)-1-amino-2-indanol.
| Spectroscopic Data | Description |
| ¹H NMR | Spectra are available and consistent with the proposed structure. |
| ¹³C NMR | Spectra are available and confirm the carbon framework of the molecule. |
| Infrared (IR) Spectrum | The IR spectrum shows characteristic peaks for the functional groups present, and it conforms to the standard. |
| Mass Spectrometry | Mass spectral data are available and confirm the molecular weight of the compound. |
Experimental Protocols
The following sections detail the methodologies for the determination of the key physical and structural properties of (1R,2S)-1-amino-2-indanol.
Melting Point Determination
Objective: To determine the melting point range of (1R,2S)-1-amino-2-indanol.
Methodology:
-
A small, dry sample of crystalline (1R,2S)-1-amino-2-indanol is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 1-2 °C per minute near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Optical Rotation Measurement
Objective: To measure the specific rotation of (1R,2S)-1-amino-2-indanol to confirm its enantiomeric purity.
Methodology:
-
A solution of (1R,2S)-1-amino-2-indanol is prepared by accurately weighing a sample and dissolving it in a specific solvent (e.g., chloroform or methanol) in a volumetric flask to a known concentration.[3][4]
-
A polarimeter is turned on and allowed to warm up for at least 10 minutes.[4]
-
The polarimeter cell is filled with the pure solvent to be used as a blank, ensuring no air bubbles are present, and the instrument is zeroed.[4][10]
-
The cell is then rinsed and filled with the prepared sample solution, again ensuring the absence of air bubbles.[4][10]
-
The cell is placed in the polarimeter, and the optical rotation (α) is measured. The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are recorded.[10]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length of the cell in decimeters (dm), and c is the concentration of the solution in g/mL.[7][11]
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of (1R,2S)-1-amino-2-indanol to identify its functional groups.
Methodology (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[6]
-
The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[6]
-
The mixture is placed into a pellet die and compressed under high pressure using a hydraulic press to form a transparent pellet.[6]
-
The KBr pellet is placed in the sample holder of the FTIR instrument for analysis.[6]
Methodology (Attenuated Total Reflectance - ATR):
-
The ATR crystal is cleaned to ensure it is free of contaminants.[6]
-
The solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.[6]
-
The FTIR spectrum is then recorded.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of (1R,2S)-1-amino-2-indanol to elucidate its molecular structure.
Methodology:
-
A sample of (1R,2S)-1-amino-2-indanol (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
The spectra are acquired using appropriate parameters, including the number of scans and relaxation delays. Tetramethylsilane (TMS) is typically used as an internal standard.
Synthesis and Role in Drug Development
(1R,2S)-1-amino-2-indanol is a key chiral intermediate in the synthesis of Indinavir, a potent HIV protease inhibitor.[8][9][12] Its synthesis is a critical process in the manufacturing of this important antiretroviral drug. A common synthetic approach involves the enantioselective synthesis from indene oxide.[5]
References
- 1. photometrics.net [photometrics.net]
- 2. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 5. mdpi.com [mdpi.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]
- 10. m.youtube.com [m.youtube.com]
- 11. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 12. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
